T140 peptide

HIV-1 CXCR4 antagonist viral entry inhibition

T140 is the definitive CXCR4 inverse agonist—unlike AMD3100 and ALX40-4C, which retain weak partial agonism, T140 silences constitutive CXCR4 signaling. Its IC50 of 0.432 nM against X4-HIV-1 entry (11.7× more potent than T22) makes it the gold-standard in vitro HIV entry control. Validated TM4 binding enables photoprobe/radioligand development. As the parent scaffold of TN14003/TC14012, it is indispensable for SAR benchmarking. Note: serum-free conditions required due to C-terminal Arg14 lability.

Molecular Formula C90H141N33O18S2
Molecular Weight 2037.4 g/mol
CAS No. 229030-20-0
Cat. No. B1602424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT140 peptide
CAS229030-20-0
SynonymsT140
T140 peptide
Molecular FormulaC90H141N33O18S2
Molecular Weight2037.4 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O
InChIInChI=1S/C90H141N33O18S2/c91-35-5-3-17-58-74(129)116-63(18-4-6-36-92)83(138)123-43-13-24-70(123)82(137)120-66(46-51-28-33-56(125)34-29-51)78(133)115-61(21-10-40-108-88(100)101)73(128)113-62(22-11-42-110-90(104)141)76(131)121-68(80(135)117-64(84(139)140)23-12-41-109-89(102)103)48-142-143-49-69(81(136)119-65(45-50-26-31-55(124)32-27-50)77(132)114-60(72(127)112-58)20-9-39-107-87(98)99)122-79(134)67(47-52-25-30-53-14-1-2-15-54(53)44-52)118-75(130)59(19-8-38-106-86(96)97)111-71(126)57(93)16-7-37-105-85(94)95/h1-2,14-15,25-34,44,57-70,124-125H,3-13,16-24,35-43,45-49,91-93H2,(H,111,126)(H,112,127)(H,113,128)(H,114,132)(H,115,133)(H,116,129)(H,117,135)(H,118,130)(H,119,136)(H,120,137)(H,121,131)(H,122,134)(H,139,140)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H4,102,103,109)(H3,104,110,141)/t57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-,70-/m0/s1
InChIKeyIMOHHNXUCDZLKM-ADZSTZGASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T140 Peptide (CAS 229030-20-0) CXCR4 Antagonist | Research Grade Procurement


Polyphemusin II-Derived Peptide (T140) is a 14-amino acid peptide antagonist of C-X-C chemokine receptor type 4 (CXCR4), characterized by a single disulfide bridge (Cys4–Cys13) and a molecular weight of 2037.42 Da [1]. It functions as an inverse agonist at CXCR4, decreasing autonomous receptor signaling, which distinguishes it mechanistically from partial agonists such as AMD3100 and ALX40-4C [2]. T140 was developed through truncation of the 18-residue T22 peptide and retains the essential pharmacophore for high-affinity CXCR4 binding while reducing molecular size [1].

Why T140 Peptide (CAS 229030-20-0) Cannot Be Replaced by Generic CXCR4 Antagonists


CXCR4 antagonists are not functionally interchangeable; they exhibit divergent intrinsic efficacy profiles ranging from inverse agonism (T140) to weak partial agonism (AMD3100, ALX40-4C) [1]. T140 is not stable in feline serum due to C-terminal Arg14 cleavage, and this instability must be explicitly accounted for in experimental design—a limitation that is addressed in next-generation analogs (TN14003, TC14012) but remains a critical differentiator for the parent compound's use in short-term in vitro applications [2]. Substitution with other CXCR4 ligands (e.g., SDF-1α, AMD3100) introduces confounding variables in signal transduction studies, binding site occupancy patterns, and receptor trafficking assays. The following evidence quantifies the precise dimensions along which T140 differs from its closest comparators.

T140 Peptide (CAS 229030-20-0) Quantitative Differentiation Evidence for Scientific Selection


HIV-1 Entry Inhibition: T140 vs. T22 Precursor and T134 Analog

T140 exhibits a 11.7-fold greater potency against X4-HIV-1 entry compared to its parent 18-residue peptide T22. In a single-round replication luciferase assay using CXCR4-expressing U87 cells infected with HXB-2 pseudotypes, T140 achieved an IC50 of 0.432 nM, versus 5.05 nM for T22 and 2.70 nM for the analog T134 [1].

HIV-1 CXCR4 antagonist viral entry inhibition IC50

Intrinsic Efficacy: Inverse Agonism (T140) vs. Partial Agonism (AMD3100, ALX40-4C)

T140 is an inverse agonist that decreases autonomous CXCR4 signaling, whereas AMD3100 and ALX40-4C act as weak partial agonists that induce G protein activation by wild-type CXCR4. In cells expressing a constitutively active mutant (CAM) CXCR4, exposure to AMD3100 or ALX40-4C induced measurable G protein activation, while T140 suppressed autonomous signaling below baseline [1].

GPCR pharmacology inverse agonist constitutive activity signal transduction

CXCR4 Binding Affinity: T140 vs. SDF-1α (Endogenous Ligand)

T140 binds to CXCR4 with affinity in the low nanomolar range, comparable to that of the endogenous ligand SDF-1α (CXCL12). Competitive binding experiments using 125I-SDF-1α on HEK293 cells stably expressing wild-type CXCR4 demonstrated that T140 and its photoanalogs ([Bpa5]T140 and [Bpa10]T140) exhibited affinities in the nanomolar range similar to SDF-1α [1]. Photoaffinity labeling further identified transmembrane domain 4 (residues Lys154–Glu179) as the T140 binding site, a region distinct from the orthosteric SDF-1α binding pocket [1].

receptor binding CXCR4 Kd photoaffinity labeling

Serum Stability Limitation: T140 vs. C-Terminally Amidated Analogs (TN14003, TC14012)

T140 undergoes rapid proteolytic degradation in serum due to cleavage of the C-terminal Arg14 residue, which is indispensable for anti-HIV activity. This instability represents a critical experimental limitation. In contrast, C-terminally amidated analogs such as TZ14004 exhibit complete stability in feline serum over 2 days of incubation [1]. Further optimization yielded TN14003 ([Cit6]-T140 with C-terminal amide) and TC14012 ([Cit6, D-Cit8]-T140 with C-terminal amide), which combine high selectivity indexes with complete serum stability [1].

peptide stability serum degradation proteolytic cleavage C-terminal amidation

T140 Derivative TN14003: Mobilization Potency Compared to AMD3100

The T140 derivative 4F-benzoyl-TN14003 demonstrates significantly greater potency in mobilizing hematopoietic stem cells and progenitors compared to AMD3100 (plerixafor). In direct comparative studies, T-140 (4F-benzoyl-TN14003) with or without G-CSF was significantly more potent than AMD3100 in mobilizing hematopoietic stem cells and progenitors into peripheral blood [1]. T-140 synergized with G-CSF to produce a 660-fold increase in erythroblasts in peripheral blood [1].

stem cell mobilization hematopoietic progenitors G-CSF synergy AMD3100

Binding Affinity: T140 vs. AMD3100 and T134 in NALM6 Pre-B ALL Cells

In the pre-B acute lymphoblastic leukemia (ALL) cell line NALM6, T140 inhibits binding of the anti-CXCR4 monoclonal antibody 12G5 with an IC50 of 0.9 nM. This value is identical to that of TC140012 and T134 (both 0.9 nM), and approximately 2.1-fold more potent than the bicyclam AMD3100, which exhibits an IC50 of 1.9 nM in the same assay [1].

12G5 antibody binding CXCR4 IC50 pre-B ALL NALM6

T140 Peptide (CAS 229030-20-0) Optimal Research and Industrial Application Scenarios


In Vitro CXCR4 Inverse Agonism and Constitutive Activity Studies

T140 is uniquely suited as a tool compound for discriminating inverse agonism from neutral antagonism or partial agonism at CXCR4. Studies using constitutively active CXCR4 mutants have established that T140 decreases autonomous receptor signaling, whereas AMD3100 and ALX40-4C induce G protein activation [1]. Researchers investigating GPCR constitutive activity, receptor reserve, or ligand bias should select T140 when a true inverse agonist control is required; AMD3100 is inappropriate for this purpose due to its weak partial agonist properties.

Short-Term HIV-1 X4-Tropic Entry Inhibition Assays

T140 demonstrates an IC50 of 0.432 nM against X4-HIV-1 entry in CXCR4-expressing U87 cells, representing an 11.7-fold potency improvement over its parent peptide T22 (IC50 = 5.05 nM) [1]. This makes T140 the preferred positive control for in vitro HIV-1 entry inhibition studies where CXCR4-mediated viral entry is the primary endpoint, provided assays are conducted under serum-free or low-serum conditions to mitigate proteolytic degradation [2].

CXCR4 Photoaffinity Labeling and Receptor Binding Site Mapping

The well-defined binding site of T140 at transmembrane domain 4 (residues Lys154–Glu179) of CXCR4 has been validated through photoaffinity labeling using Bpa-substituted T140 analogs [1]. T140 and its photoanalogs bind with low nanomolar affinity comparable to SDF-1α but occupy a distinct receptor domain [1]. This makes T140 an ideal scaffold for developing photoprobes, fluorescent conjugates, and radioligands for CXCR4 binding site mapping, receptor occupancy assays, and competition binding studies.

Medicinal Chemistry Lead Optimization and SAR Programs

T140 serves as the foundational pharmacophore from which next-generation CXCR4 antagonists have been developed. Structure-activity relationship (SAR) studies have identified that C-terminal amidation confers serum stability (yielding TZ14004, TN14003, TC14012) [1], while maintaining a total +6 charge optimizes the balance between anti-HIV activity and cytotoxicity [1]. The T140 scaffold has also been validated in mobilizing hematopoietic stem cells with potency superior to AMD3100 [2]. Procurement of T140 enables medicinal chemistry teams to benchmark novel CXCR4 antagonist designs against the well-characterized parent compound and to generate site-specific modifications for imaging agent development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for T140 peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.